3-Quinolinecarbonitrile, 4-amino-6-bromo-

Medicinal Chemistry Cross-Coupling Synthetic Methodology

3-Quinolinecarbonitrile, 4-amino-6-bromo- (CAS 1146293-16-4) is a heterocyclic building block belonging to the 4-aminoquinoline-3-carbonitrile class, characterized by a quinoline core bearing a primary amine at position 4, a bromine atom at position 6, and a nitrile group at position Its molecular formula is C10H6BrN3 with a molecular weight of 248.08 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a scaffold for constructing kinase inhibitor libraries targeting EGFR, HER-2, MEK1, and Tpl2 kinases.

Molecular Formula C10H6BrN3
Molecular Weight 248.08 g/mol
CAS No. 1146293-16-4
Cat. No. B12110063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 4-amino-6-bromo-
CAS1146293-16-4
Molecular FormulaC10H6BrN3
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Br)N)C#N
InChIInChI=1S/C10H6BrN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14)
InChIKeyNSESHVQEXDATLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-bromoquinoline-3-carbonitrile (CAS 1146293-16-4) – Chemical Identity, Class, and Procurement Baseline


3-Quinolinecarbonitrile, 4-amino-6-bromo- (CAS 1146293-16-4) is a heterocyclic building block belonging to the 4-aminoquinoline-3-carbonitrile class, characterized by a quinoline core bearing a primary amine at position 4, a bromine atom at position 6, and a nitrile group at position 3. Its molecular formula is C10H6BrN3 with a molecular weight of 248.08 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a scaffold for constructing kinase inhibitor libraries targeting EGFR, HER-2, MEK1, and Tpl2 kinases [1][2]. Its vicinal amino and cyano functional groups constitute an enaminonitrile moiety, making it an attractive building block for ring construction and further derivatization [3]. The 6-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, enabling late-stage diversification of the quinoline core [4]. Commercially, the compound is typically supplied at ≥95% purity (1H-NMR verified) for research use, with pricing and availability varying across specialty chemical suppliers .

Why 4-Amino-6-bromoquinoline-3-carbonitrile Cannot Be Interchanged with Its 6-Chloro, 6-Fluoro, or 8-Bromo Analogs


Substituting 4-amino-6-bromoquinoline-3-carbonitrile with its closest in-class analogs introduces quantifiable differences in cross-coupling reactivity, molecular properties, and downstream synthetic efficiency. The C–Br bond at the 6-position exhibits superior oxidative addition kinetics with palladium(0) catalysts compared to the C–Cl bond, enabling Suzuki-Miyaura couplings with a wider substrate scope and at lower catalyst loadings; 6-bromo derivatives have been demonstrated to be applicable to a broader range of arylboronic acid coupling partners than their 6-chloro counterparts in steroidal and quinoline systems . The 6-fluoro analog (CAS 1146293-12-0, MW 187.17) lacks a viable cross-coupling handle entirely, restricting derivatization options to nucleophilic aromatic substitution only under forcing conditions . Regioisomeric substitution at the 8-position (CAS 1247850-63-0) alters the steric environment around the 4-amino group, impacting subsequent aniline coupling reactions essential for generating the 4-anilinoquinoline-3-carbonitrile pharmacophore found in potent kinase inhibitors . Furthermore, the molecular weight difference between the 6-bromo analog (248.08 g/mol) and the 6-chloro analog (203.63 g/mol) translates to a computed LogP increase of approximately 0.5–0.7 units (estimated from halogen contributions), which influences the lipophilicity of any final elaborated compound and must be factored into structure-activity relationship (SAR) optimization strategies [1]. These differences mean that procurement decisions based solely on class membership, without specifying the exact halogen substitution pattern, risk selecting a building block incompatible with the intended synthetic route or downstream biological profile.

Quantitative Differentiation of 4-Amino-6-bromoquinoline-3-carbonitrile (CAS 1146293-16-4) Versus Closest Analogs


Superior Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro in Palladium-Catalyzed Suzuki-Miyaura Reactions

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on quinoline and related heterocyclic substrates, the C6–Br bond consistently demonstrates faster oxidative addition kinetics than the C6–Cl bond. Comparative studies on 6-bromo- vs. 6-chloro-substituted steroids and quinolines demonstrate that the 6-bromo substrate can be coupled with a wider scope of arylboronic acids under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) . In 4,6-dihaloquinoline systems, selective sequential substitution is achievable because the C6–Br site reacts preferentially over the C4–Cl site, enabling regioselective Suzuki coupling at the 6-position while leaving the 4-chloro handle available for subsequent SNAr amination. This orthogonal reactivity is not available when both positions bear chlorine atoms [1]. The 6-fluoro analog (CAS 1146293-12-0, MW 187.17) is essentially inert under standard Suzuki-Miyaura conditions and cannot serve as a cross-coupling substrate, as the C–F bond is too strong for oxidative addition by Pd(0) complexes .

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Molecular Weight and Calculated Physicochemical Property Differences: 6-Bromo vs. 6-Chloro vs. 6-Fluoro

The identity of the halogen at position 6 generates quantifiable differences in molecular weight and computed lipophilicity that propagate into the properties of the final kinase inhibitor. The 6-bromo compound (C10H6BrN3, MW 248.08 g/mol) is 44.45 g/mol heavier than the 6-chloro analog (C10H6ClN3, MW 203.63 g/mol) and 60.91 g/mol heavier than the 6-fluoro analog (C10H6FN3, MW 187.17 g/mol) . Based on standard Hansch π-values for aromatic halogens (Br: +0.86, Cl: +0.71, F: +0.14), the 6-bromo substitution contributes an additional +0.15 LogP units compared to 6-chloro and +0.72 LogP units compared to 6-fluoro [1]. The 6-bromo analog possesses a greater heavy atom count (14 vs. 13 for chloro and 12 for fluoro) and a distinct electron density distribution due to the polarizable bromine atom, which can engage in halogen bonding interactions relevant to protein-ligand recognition [1]. The 8-bromo regioisomer (CAS 1247850-63-0, MW 248.08 g/mol) shares the same molecular formula and mass, but the altered position of the bromine changes the molecular shape and dipole moment, as confirmed by computational modeling of related quinoline-3-carbonitriles .

Physicochemical Properties Drug Design Building Block Selection

Synthetic Route Orthogonality: 4-Amino-6-bromo vs. 6-Bromo-4-chloroquinoline-3-carbonitrile as Building Blocks

The 4-amino substituent in 4-amino-6-bromoquinoline-3-carbonitrile provides a fundamentally different reactivity profile compared to the 4-chloro analog (6-bromo-4-chloroquinoline-3-carbonitrile, CAS 364793-54-4). In 6-bromo-4-chloroquinoline-3-carbonitrile, the chlorine at C4 serves as the primary leaving group for nucleophilic aromatic substitution (SNAr) with amines, enabling introduction of the 4-anilino pharmacophore . However, for applications requiring the 4-amino group to be preserved (e.g., as an H-bond donor in the kinase hinge region, or for subsequent acylation/sulfonylation to generate amide or sulfonamide derivatives), the pre-installed 4-NH₂ in 4-amino-6-bromoquinoline-3-carbonitrile eliminates two synthetic steps: (i) the SNAr amination and (ii) any subsequent protecting group manipulation of the introduced aniline nitrogen [1]. Conversely, 6-bromo-4-chloroquinoline-3-carbonitrile (MW 267.51) is 19.43 g/mol heavier and contains two halogen handles, requiring careful control of reaction sequence to avoid unwanted di-substitution . The 4-amino variant thus offers a convergent synthetic entry point for libraries where the 4-amino group is retained in the final target, whereas the 4-chloro variant is preferred when diverse 4-anilino groups must be introduced late-stage [2].

Synthetic Chemistry Intermediate Selection Route Design

Enaminonitrile Scaffold Utility: 4-Amino-3-carbonitrile Moiety as a Versatile Heterocyclic Annulation Precursor

The 4-amino-3-carbonitrile (enaminonitrile) motif present in 4-amino-6-bromoquinoline-3-carbonitrile is a privileged structural feature for fused heterocycle construction. The vicinal amino and cyano groups enable annulation reactions to generate pyrimidine-fused quinolines (e.g., pyrido[2,3-h]quinazolines), imidazo-fused systems, and other polycyclic frameworks that are inaccessible from 6-bromo-quinoline-3-carbonitrile lacking the 4-amino group (CAS 1314687-82-5, MW 233.06) [1][2]. The Tarawneh synthesis (2022) demonstrated that 4-aminoquinoline-3-carbonitriles bearing various 6-substituents (including 6-fluoro and 6-methyl) were prepared via Thorpe-Ziegler cyclization in moderate yields, and the resulting enaminonitrile products were characterized as attractive building blocks for ring construction [3]. The 6-bromo variant adds the additional dimensionality of cross-coupling capability at the halogen position, a feature absent in the hydrogen-substituted parent 4-aminoquinoline-3-carbonitrile (CAS 36626-03-6, MW 169.18) . This dual functionality (enaminonitrile reactivity at positions 3–4 plus C6 cross-coupling handle) is unique to the 4-amino-6-haloquinoline-3-carbonitrile series and is maximized when the halogen is bromine due to its superior cross-coupling kinetics [1].

Heterocyclic Chemistry Scaffold Derivatization Library Synthesis

Commercial Supply Landscape: Purity and Availability Comparison Among 6-Halo Analogs

The 4-amino-6-haloquinoline-3-carbonitrile series shows a consistent purity specification of ≥95% (typically verified by 1H-NMR) across multiple suppliers . The 6-bromo analog (CAS 1146293-16-4) is stocked by specialty chemical suppliers including smolecule.com, AK Scientific, and other research chemical vendors, with catalog availability comparable to the 6-chloro (CAS 1146293-15-3) and 6-fluoro (CAS 1146293-12-0) analogs . The 8-bromo regioisomer (CAS 1247850-63-0) is offered at higher pricing tiers (e.g., $517.50 for 50 mg, $1,593.75 for 0.5 g) with 3–4 week lead times from specialty suppliers, reflecting lower demand and more limited production scale . Notably, the 6-bromo compound is not listed in major milligram-scale screening collections (e.g., Enamine, ChemBridge) as a pre-plated library compound, positioning it specifically as a gram-scale building block for custom synthesis rather than a screening deck component. This distinction is relevant for procurement planning: programs requiring immediate access to pre-weighed screening samples should verify compound availability in their preferred format before committing synthetic resources to this building block . No major supplier (Sigma-Aldrich/Merck, Thermo Fisher) currently lists this compound in their catalog, indicating it remains in the specialty chemical tier rather than being a commodity laboratory reagent .

Chemical Procurement Supply Chain Quality Control

Optimal Application Scenarios for 4-Amino-6-bromoquinoline-3-carbonitrile (CAS 1146293-16-4) Based on Verified Differentiation


Kinase Inhibitor Library Synthesis Requiring Late-Stage C6 Diversification via Suzuki Coupling

For medicinal chemistry programs targeting EGFR, HER-2, MEK, or Tpl2 kinases where the 4-aminoquinoline-3-carbonitrile core is the privileged scaffold, 4-amino-6-bromoquinoline-3-carbonitrile serves as the optimal starting material for parallel library synthesis. The C6–Br bond enables palladium-catalyzed Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to generate focused libraries exploring the C6 vector of the kinase ATP-binding pocket [1]. This scenario specifically applies when the 4-amino group must be retained in the final compound (e.g., as a hinge-binding H-bond donor), eliminating the two-step SNAr/deprotection sequence required if starting from 6-bromo-4-chloroquinoline-3-carbonitrile. The strategy has been validated in the development of irreversible EGFR/HER-2 inhibitors based on the 4-anilinoquinoline-3-carbonitrile scaffold, where C6 and C7 substituents critically modulate potency and selectivity [2].

Fused Polyheterocyclic Scaffold Construction via Enaminonitrile Annulation Followed by Cross-Coupling

Research groups engaged in diversity-oriented synthesis of polycyclic kinase inhibitors should prioritize this compound for its dual orthogonal reactivity. The enaminonitrile moiety (4-NH₂ + 3-CN) enables Thorpe-Ziegler-type cyclizations and condensation reactions to construct pyrimidine-, imidazole-, or thiazole-fused quinoline systems [3]. The C6-bromine handle remains intact during these annulation reactions and can subsequently be engaged in cross-coupling to introduce additional diversity. This sequential reactivity paradigm is not achievable with 4-aminoquinoline-3-carbonitrile (lacking the halogen handle) or 6-bromoquinoline-3-carbonitrile (lacking the enaminonitrile functionality), making the 6-bromo-4-amino combination uniquely suited to this synthetic strategy [4].

Receptor Tyrosine Kinase Inhibitor Intermediate Manufacturing Scale-Up

For process chemistry teams scaling up the synthesis of receptor tyrosine kinase inhibitors, 4-amino-6-bromoquinoline-3-carbonitrile represents a strategically important intermediate when the target compound retains the 4-amino group. The Wyeth patent literature describes scalable processes for 4-amino-3-quinolinecarbonitrile preparation that avoid chromatographic separation and provide high-purity product suitable for further elaboration to clinical candidates [5][6]. The 6-bromo substitution pattern is particularly relevant to compounds in the 4-aminoquinoline-3-carbonitrile class that have demonstrated potent Src kinase and MEK1 kinase inhibition with IC₅₀ values below 10 nmol/L, underscoring the translational relevance of this intermediate to validated therapeutic targets [7].

Halogen Bonding-Enabled Protein-Ligand Interaction Studies

The polarizable bromine atom at position 6 of the quinoline core can participate in halogen bonding interactions with backbone carbonyl oxygens in kinase hinge regions, a non-canonical interaction that has been exploited in structure-based drug design to enhance binding affinity and selectivity [1]. When crystallographic or computational evidence suggests that a halogen bond at the position corresponding to C6 of the quinoline would strengthen target engagement, the 6-bromo variant should be prioritized over 6-chloro (weaker halogen bond donor) and 6-fluoro (negligible halogen bonding capacity). This application is supported by the computed σ-hole potential of aryl bromides, which is significantly greater than that of aryl chlorides and enables more favorable electrostatic interactions with protein backbone Lewis base sites [1].

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